molecular formula C19H15N3O2S B2394648 (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone CAS No. 1421446-30-1

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B2394648
CAS No.: 1421446-30-1
M. Wt: 349.41
InChI Key: LEMRZXVMQHVOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone is a complex organic compound that features a unique combination of benzo[d]thiazole, azetidine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole and indole intermediates, followed by their coupling with azetidine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Biological Activity

The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name: This compound . Its structure features a benzo[d]thiazole moiety, an azetidine ring, and an indole derivative, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research has indicated that compounds containing indole and benzo[d]thiazole structures exhibit significant anticancer properties. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study highlighted that derivatives with similar structures showed promising results against various cancer cell lines, suggesting that the target compound may also possess anticancer potential .

2. Antimicrobial Properties
Compounds with benzo[d]thiazole derivatives have been reported to exhibit antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes. Preliminary screening of related compounds indicated that they could effectively inhibit bacterial growth .

3. Anti-inflammatory Effects
The anti-inflammatory properties of similar azetidine derivatives have been documented, where they inhibit the production of pro-inflammatory cytokines. This suggests that the target compound may also modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like xanthine oxidase, which is involved in uric acid production.
  • Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways involved in cell growth and inflammation.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
1-(benzo[d]thiazol-2-yloxy)azetidin-3-olAnticancerInduced apoptosis in cancer cell lines
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazoleAntimicrobialInhibited growth of multiple bacterial strains
Various azetidine derivativesAnti-inflammatoryReduced cytokine levels in vitro

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)22-10-12(11-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMRZXVMQHVOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.